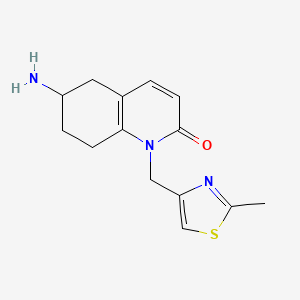

6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Description

6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a tetrahydroquinoline derivative featuring a 2-methylthiazole substituent at the 1-position and an amino group at the 6-position. The tetrahydroquinoline core provides a rigid bicyclic framework, while the thiazole moiety introduces heterocyclic diversity, which is often associated with enhanced bioavailability and target-binding affinity in medicinal chemistry.

Properties

IUPAC Name |

6-amino-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-9-16-12(8-19-9)7-17-13-4-3-11(15)6-10(13)2-5-14(17)18/h2,5,8,11H,3-4,6-7,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYSIJDOQXUVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2C3=C(CC(CC3)N)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylthiazole-4-carbaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinolinone Derivatives

Key Observations :

- The 2-methylthiazole substituent in the target compound distinguishes it from aryl (e.g., 6j) or alkylamine (e.g., 25) derivatives. Thiazoles are known to engage in π-π stacking and hydrogen bonding, which could enhance target affinity compared to purely aromatic or aliphatic substituents .

- The amino group at the 6-position is conserved in analogs like compound 25 and 8, suggesting its role in solubility or intermolecular interactions .

Key Observations :

- The target compound’s synthesis may parallel the alkylation strategies used for cyclobutylmethyl derivatives (e.g., compound 24 in ), though yields could vary due to steric effects from the thiazole group.

- Low yields in complex couplings (e.g., 7% in ) highlight challenges in introducing bulky or electron-deficient substituents.

Physicochemical Properties

Physical properties such as melting points and purity are critical for pharmaceutical development.

Table 3: Physical Property Comparison

Biological Activity

6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline core substituted with an amino group and a methylthiazole moiety. This unique structure may contribute to its diverse pharmacological effects.

Biological Activity Overview

The biological activities of 6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one include:

- Anticancer Activity : Studies have shown that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated activity against both gram-positive and gram-negative bacteria.

Anticancer Activity

Research indicates that the compound exhibits antiproliferative activity in several cancer cell lines. A study synthesized a series of tetrahydroquinoline derivatives and evaluated their effects on human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29) cells.

Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-Amino-TQ | CEM | 10.5 |

| 6-Amino-TQ | HeLa | 12.3 |

| 6-Amino-TQ | HT-29 | 15.0 |

| QCBT7 | HCT-116 | 0.6 |

Note: TQ = Tetrahydroquinoline; QCBT7 = Quinolin-chlorobenzothiazoate

The results indicate that the compound shows varying degrees of cytotoxicity depending on the cell line, with notable efficacy against CEM and HeLa cells.

The mechanism by which 6-Amino-1-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one exerts its anticancer effects may involve:

- Induction of Apoptosis : The compound has been shown to affect cell cycle phases and induce apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS generation leading to oxidative stress in cancer cells, contributing to cell death.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. In vitro studies reveal significant activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Bacillus subtilis | 20 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A clinical trial evaluated the efficacy of a tetrahydroquinoline derivative in patients with advanced cervical cancer. The results indicated a significant reduction in tumor size in a subset of patients after treatment with the compound.

-

Case Study on Antimicrobial Resistance :

- A study focused on the use of this compound against antibiotic-resistant strains of bacteria showed promising results in restoring sensitivity to conventional antibiotics when used in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.